N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. The structure of this compound features a difluorophenyl group, a furan ring, and a triazole ring, which contribute to its unique properties and functionalities.
This compound is synthesized through various chemical processes that involve multiple steps and specific reagents. It has garnered attention in scientific research due to its potential applications in pharmacology and agriculture.
N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is classified as an acetamide and a triazole derivative. Its unique combination of functional groups allows it to exhibit significant biological activities, making it a subject of interest in drug development.
The synthesis of N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and time to ensure high yields and purity of the final product. The use of catalysts may also enhance reaction efficiency.
The molecular formula for N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is .
Property | Data |
---|---|
Molecular Weight | 358.34 g/mol |
IUPAC Name | N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C15H12F2N4O2S/c1-21(22)14(18)13(16)8(17)9(19)10(20)11/h8H,1H3,(H,19) |
InChI Key | NGQPCVRNTHQZCC-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CO3 |
The compound's structure reveals a complex arrangement that supports its biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.
N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
These reactions depend on specific conditions such as solvent choice and temperature. Careful optimization is necessary to achieve desired products while minimizing side reactions.
The mechanism of action for N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves interactions with specific molecular targets such as enzymes or receptors.
Studies indicate that the compound's activity is influenced by its structural components which enhance binding affinity and specificity towards targets involved in disease processes.
N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits properties typical of organic compounds:
The compound demonstrates reactivity characteristic of both triazole and furan rings:
N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various scientific fields:
The unique structural configuration enhances its potential as a multi-target agent in both pharmaceutical and agricultural applications. Further research is necessary to fully elucidate its mechanisms and therapeutic efficacy across different biological systems.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8